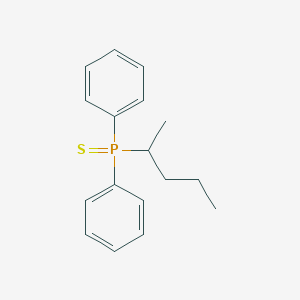
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to a pentan-2-yl group and two diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of a chlorophosphine with a pentan-2-ylmagnesium bromide can yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives with different organic groups attached to the phosphorus atom .
Applications De Recherche Scientifique
(Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, where it can enhance the reactivity and selectivity of catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Pentan-2-yl)(diphenyl)sulfanylidene-lambda~5~-phosphane include other tertiary phosphines such as triphenylphosphine and triethylphosphine. These compounds share the common feature of a phosphorus atom bonded to three organic groups .
Uniqueness
What sets this compound apart is its specific combination of substituents, which imparts unique steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other tertiary phosphines may not perform as effectively .
Propriétés
Numéro CAS |
66004-03-3 |
|---|---|
Formule moléculaire |
C17H21PS |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
pentan-2-yl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H21PS/c1-3-10-15(2)18(19,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15H,3,10H2,1-2H3 |
Clé InChI |
XHGLBOBCTAGVOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
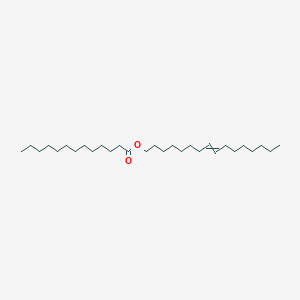
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
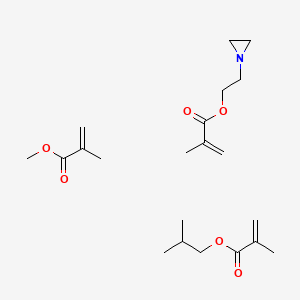
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
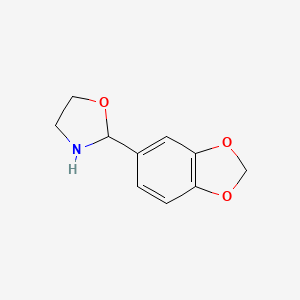
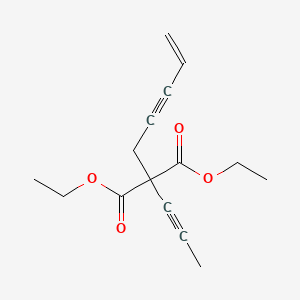
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)



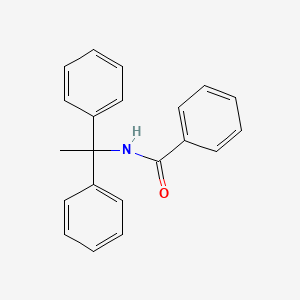
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
